molecular formula C21H17N3O B5688022 4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol

4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol

Cat. No.: B5688022
M. Wt: 327.4 g/mol
InChI Key: UQNNTLJQMUOLIR-UHFFFAOYSA-N
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Description

General Overview of 4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol within Chemical Research

The compound this compound is a distinct organic molecule characterized by a multi-ring structure. At its core is a quinazoline (B50416) scaffold, which is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. mdpi.com This specific derivative is substituted at two key positions: a 3-methylphenyl group is attached at the C-2 position, and a 4-aminophenol (B1666318) group is linked via an amino bridge at the C-4 position.

While extensive research on this exact molecule is not widely detailed in publicly accessible literature, it belongs to the significant class of 2-aryl-4-aminoquinazolines. researchgate.net This class of compounds is a subject of intense investigation in medicinal chemistry due to the diverse biological activities exhibited by its members. researchgate.netnih.gov Research into analogous compounds focuses on synthesizing novel derivatives and evaluating their potential as therapeutic agents, particularly in oncology. nih.govnih.gov The structural features of this compound—namely the specific aromatic substitutions—make it a compound of interest for exploring structure-activity relationships within this promising chemical family.

Academic Significance of Quinazoline Derivatives in Contemporary Organic and Medicinal Chemistry

Quinazoline derivatives represent a cornerstone of modern medicinal chemistry, largely because their molecular framework is considered a "privileged structure." mdpi.com This term refers to a scaffold that can bind to a variety of biological targets, enabling the development of ligands for different therapeutic purposes through targeted structural modifications. mdpi.com The versatility of the quinazoline core has led to the discovery of compounds with a vast array of pharmacological activities.

Key Therapeutic Applications:

Anticancer Agents: This is one of the most prominent applications of quinazolines. Many derivatives function as kinase inhibitors, which block enzymes that regulate cell growth and proliferation. nih.govekb.eg Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on the 4-aminoquinazoline core and target receptors like the epidermal growth factor receptor (EGFR). nih.govnih.gov Their mechanism often involves competing with ATP at the kinase's binding site, thereby inhibiting downstream signaling pathways that lead to tumor growth. ekb.eg

Antimicrobial and Antiviral Activity: Researchers have synthesized numerous quinazoline derivatives that exhibit significant antibacterial, antifungal, and antiviral properties. nih.gov For example, certain acylhydrazone quinazolines have shown potent activity against various bacterial and fungal strains. nih.gov Other analogues have been investigated for activity against viruses such as the parainfluenza virus and coxsackie virus B4. researchgate.net

Anti-inflammatory and Analgesic Effects: The quinazoline scaffold has been incorporated into molecules designed to reduce inflammation and pain. nih.gov

Other Biological Activities: The therapeutic potential of this chemical family extends to anticonvulsant, antimalarial, antihypertensive, and antidiabetic applications. mdpi.com

The academic significance of quinazolines is continuously reinforced as new synthetic methods are developed and novel derivatives are explored as multi-targeted agents, capable of interacting with several biological targets simultaneously to enhance therapeutic efficacy. ekb.eg

Historical Context of Quinazoline Chemistry and its Contribution to Novel Chemical Entities

The chemistry of quinazolines dates back to the 19th century. The first derivative was reportedly synthesized by Griess in 1869. mdpi.com Early foundational work continued with August Bischler and Lang, who first prepared the parent quinazoline molecule in 1895 through the decarboxylation of quinazoline-2-carboxylic acid. mdpi.com In 1903, Siegmund Gabriel reported another synthesis method starting from o-nitrobenzylamine. mdpi.com

Over the decades, a variety of synthetic strategies have been established to create the quinazoline core and its derivatives. Some common traditional methods include:

Niemtowski Reaction: This involves the fusion of anthranilic acid and formamide (B127407) to produce 4-(3H)-quinazolinone. mdpi.com

Morgan Technique: This method uses 2-acetamidobenzoic acid and an aromatic amine, catalyzed by phosphorous trichloride, to yield substituted quinazolinones. mdpi.com

The development of more efficient, high-yield synthetic routes, including microwave-assisted reactions, has been crucial. mdpi.com For instance, 2-substituted-4-aminoquinazolines can be prepared by reacting 2-aminobenzonitrile (B23959) with various nitriles under basic conditions, often accelerated by microwave irradiation. mdpi.com This evolution in synthetic chemistry has been instrumental in expanding the library of quinazoline derivatives available for biological screening, directly contributing to the discovery of numerous novel and potent chemical entities for drug development. researchgate.net

Rationale and Objectives for Advanced Academic Investigations into this compound

The primary rationale for conducting advanced academic investigations into this compound stems from the well-established therapeutic potential of the 4-aminoquinazoline scaffold. nih.govmdpi.com The development of targeted cancer therapies has highlighted the efficacy of this core structure in designing potent kinase inhibitors. ekb.eg The central hypothesis is that by systematically modifying the substituents at the C-2 and C-4 positions, it is possible to fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties.

The specific substitutions on this molecule—the 3-methylphenyl group and the 4-aminophenol moiety—are not arbitrary. The 2-aryl group is a common feature in quinazolines designed as antitumor agents, while the phenolic hydroxyl group can participate in hydrogen bonding, a critical interaction in many enzyme-ligand binding events. researchgate.net

The main objectives of such research would be:

Chemical Synthesis and Characterization: To develop an efficient and reproducible synthetic pathway for the compound and to confirm its molecular structure and purity using modern analytical techniques (e.g., NMR, Mass Spectrometry).

Biological Screening: To evaluate the compound's in vitro activity against a panel of relevant biological targets. Given its structural similarity to known anticancer agents, a primary focus would be on its cytotoxic effects against various human cancer cell lines (e.g., lung, breast, colon). researchgate.netnih.gov

Mechanism of Action Studies: If significant biological activity is observed, further studies would aim to elucidate the molecular mechanism. This could involve investigating its potential as an inhibitor of specific protein kinases (like EGFR or HER2) or its ability to interfere with other cellular processes such as DNA replication. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Analysis: To synthesize and test related analogues to understand how minor structural changes—such as altering the position of the methyl group or modifying the phenol (B47542) ring—affect biological potency and selectivity. This knowledge is vital for optimizing lead compounds in drug discovery.

Data Tables

Pharmacological Activities of the Quinazoline Scaffold

Pharmacological Activity Description Reference(s)
Anticancer Inhibition of cancer cell proliferation, often through kinase inhibition (e.g., EGFR, VEGFR). nih.gov, ekb.eg, nih.gov
Antimicrobial Activity against various strains of bacteria and fungi. nih.gov
Antiviral Inhibition of viral replication for various types of viruses. researchgate.net, nih.gov
Anti-inflammatory Reduction of inflammation. nih.gov
Analgesic Pain-relieving effects. nih.gov
Anticonvulsant Used to prevent or reduce the severity of seizures. mdpi.com
Antihypertensive Lowering high blood pressure. nih.gov
Antidiabetic Potential to lower blood sugar levels. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[2-(3-methylphenyl)quinazolin-4-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14-5-4-6-15(13-14)20-23-19-8-3-2-7-18(19)21(24-20)22-16-9-11-17(25)12-10-16/h2-13,25H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNNTLJQMUOLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333357
Record name 4-[[2-(3-methylphenyl)quinazolin-4-yl]amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

384359-93-7
Record name 4-[[2-(3-methylphenyl)quinazolin-4-yl]amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 2 3 Methylphenyl Quinazolin 4 Yl Amino Phenol

Retrosynthetic Analysis and Identification of Key Precursors for Quinazoline (B50416) Scaffold Construction

A logical retrosynthetic analysis of the target molecule, 4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol, involves two primary disconnections. The first key disconnection is at the C4-N bond, which links the 4-aminophenol (B1666318) moiety to the quinazoline ring. This approach simplifies the target molecule into a key intermediate, 4-chloro-2-(3-methylphenyl)quinazoline , and the commercially available reagent 4-aminophenol .

The second disconnection breaks down the quinazoline ring itself. The 2,4-disubstituted quinazoline core can be retrosynthetically cleaved to reveal simpler, more fundamental precursors. A common strategy involves disconnecting the C-N and C=N bonds within the pyrimidine (B1678525) ring portion of the scaffold. This leads back to precursors such as a derivative of anthranilic acid (or 2-aminobenzonitrile) and a source for the 2-position substituent, which in this case is a 3-methylbenzoyl group or a related species like 3-methylbenzaldehyde (B113406).

Therefore, the key precursors identified through this analysis are:

An anthranilic acid derivative (e.g., anthranilic acid, 2-aminobenzamide (B116534), or 2-aminobenzonitrile).

A 3-methylphenyl source (e.g., 3-methylbenzaldehyde or 3-methylbenzoyl chloride).

A nitrogen source for the pyrimidine ring, often ammonia (B1221849) or an equivalent.

4-Aminophenol.

Classical Synthetic Routes for Quinazoline Core Formation and Amino-Phenol Annulation

The classical synthesis is typically a multi-step process that first builds the quinazolinone ring, converts it to a reactive intermediate, and finally attaches the amino-phenol group.

A representative classical route proceeds as follows:

Formation of 2-(3-Methylphenyl)quinazolin-4(3H)-one: This intermediate is commonly synthesized by the reaction of anthranilic acid with 3-methylbenzamide (B1583426) or by the condensation of 2-aminobenzamide with 3-methylbenzaldehyde.

Chlorination of the Quinazolinone: The quinazolinone intermediate is then converted into the more reactive 4-chloro-2-(3-methylphenyl)quinazoline . This is typically achieved by treating the quinazolinone with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov

Amino-Phenol Annulation: The final step is a nucleophilic aromatic substitution (SNAr) reaction. The 4-chloroquinazoline (B184009) intermediate is reacted with 4-aminophenol. The amino group of 4-aminophenol acts as the nucleophile, displacing the chloride at the C4 position of the quinazoline ring to yield the final product, this compound. nih.govresearchgate.net

The mechanism for the quinazoline core formation involves an initial condensation between the anthranilic acid derivative and the aldehyde or amide, followed by an intramolecular cyclization and dehydration to form the heterocyclic ring. The final annulation step proceeds via a well-established nucleophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-aminophenol attacks the electron-deficient C4 carbon of the 4-chloroquinazoline. This forms a Meisenheimer complex, which is a resonance-stabilized intermediate. The complex then collapses, expelling the chloride ion and re-establishing aromaticity to form the final C-N bond.

Optimizing reaction conditions is crucial for maximizing yield and purity. For the final nucleophilic substitution step, various parameters can be adjusted.

ParameterConditionRationale
Solvent 2-propanol, Tetrahydrofuran (THF), Dimethylformamide (DMF)Solvents are chosen based on their ability to dissolve the reactants and their boiling point to achieve the necessary reaction temperature. nih.gov
Temperature Reflux (80 °C to 160 °C)Higher temperatures are often required to overcome the activation energy for the SNAr reaction, though excessively high temperatures can lead to side products. nih.govnih.gov
Catalyst Acid or BaseThe reaction can be catalyzed by an acid (to protonate the quinazoline nitrogen, making the C4 more electrophilic) or a base (to deprotonate the aminophenol, making it a stronger nucleophile).
Reaction Time 4 to 24 hoursClassical heating methods often require long reaction times for completion. nih.govnih.gov
Heating Microwave IrradiationA significant optimization is the use of microwave heating, which can dramatically reduce reaction times from hours to minutes and often improves yields. nih.govfrontiersin.org

This table is generated based on data from multiple sources for the synthesis of analogous N-aryl-4-aminoquinazolines. nih.govnih.govfrontiersin.org

Following the reaction, the crude product must be purified. A common workup procedure involves removing the solvent under reduced pressure, followed by washing the residue with water to remove any water-soluble impurities. nih.govnih.gov The solid product is then collected by filtration. For higher purity, silica (B1680970) gel column chromatography is the most common method, using a solvent system such as petroleum ether-ethyl acetate (B1210297) to separate the desired product from any unreacted starting materials or byproducts. nih.gov Yields can be optimized by carefully controlling the reaction stoichiometry, temperature, and time, and by employing efficient purification methods to minimize product loss.

Novel and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methods. magnusconferences.com These approaches often involve one-pot reactions, multi-component strategies, and the use of advanced catalytic systems to construct the quinazoline scaffold, which can then be further functionalized. Green chemistry principles, such as using non-toxic solvents like water or deep eutectic solvents, and energy-efficient techniques like microwave or ultrasound irradiation, are increasingly being applied. magnusconferences.comtandfonline.comnih.gov

Catalysis offers powerful alternatives to classical stoichiometric reactions for synthesizing the quinazoline core.

Metal-Catalyzed Couplings: Transition metals like palladium (Pd), copper (Cu), iron (Fe), cobalt (Co), and manganese (Mn) are widely used to catalyze the formation of quinazolines through various mechanisms, including C-H activation and dehydrogenative coupling. mdpi.comresearchgate.netnih.gov These methods can form the quinazoline ring from simpler precursors in a single step, often with high efficiency and atom economy.

Catalyst SystemPrecursorsGeneral ConditionsReference
Mn(I) complex 2-Aminobenzyl alcohol + Primary amidesToluene, 130 °C mdpi.comnih.gov
FeCl₂ 2-Alkylamino N-H ketiminesTBHP (oxidant) mdpi.com
Co(OAc)₂ 2-Aminoaryl alcohols + NitrilesMild conditions researchgate.net
CuCl/DABCO Aldehyde + BenzylamineOxidative dehydrogenation mdpi.com
Pd(II) catalyst 2-Aminobenzonitriles + Orthocarboxylates + Boronic acidsC(sp)-C(sp²) coupling followed by C-N formation organic-chemistry.org

This table presents examples of metal-catalyzed strategies for the synthesis of the quinazoline scaffold. mdpi.comresearchgate.netnih.govorganic-chemistry.org

Organocatalysis: As a greener alternative to transition metals, organocatalysis utilizes small, metal-free organic molecules to catalyze reactions. frontiersin.orgresearchgate.net Various organic acids and bases have been employed to promote the cyclization reactions that form the quinazoline ring. frontiersin.orgnih.gov These catalysts are often less toxic, less expensive, and more stable than their metal-based counterparts, aligning well with the principles of sustainable chemistry. frontiersin.orgbenthamdirect.com For instance, acids like p-toluenesulfonic acid (p-TSA) or even simple acetic acid can effectively catalyze the condensation and cyclization of precursors to form the quinazolinone core, which is a direct precursor to the target molecule. frontiersin.org

Solvent-Free or Environmentally Benign Methodologies

The synthesis of quinazoline derivatives, including this compound, is increasingly moving towards environmentally benign methods that reduce or eliminate the use of hazardous solvents. These approaches not only minimize the environmental impact but also often lead to higher yields, simpler work-up procedures, and reduced costs.

One prominent green chemistry approach involves the one-pot, three-component reaction of 2-aminoaryl ketones, an appropriate aldehyde, and a nitrogen source like ammonium (B1175870) acetate, under solvent- and catalyst-free conditions. nih.gov This method is advantageous due to its atom economy and the avoidance of volatile organic compounds. Another sustainable strategy employs a low melting mixture of maltose, dimethylurea (DMU), and NH4Cl as a biodegradable and effective reaction medium, eliminating the need for a catalyst. researchgate.net

Furthermore, multicomponent reactions (MCRs) under solvent-free conditions, sometimes utilizing a reusable solid acid catalyst like sulfonic acid-functionalized nano-porous silica (SBA-Pr-SO3H), have been successfully employed for the synthesis of related quinazolinone derivatives. nih.gov These methods are noted for their high efficiency and the reusability of the catalyst. The general scheme for such a synthesis would involve the reaction of an appropriately substituted anthranilic acid derivative with 2-methylbenzonitrile, followed by reaction with 4-aminophenol, or a multi-component reaction involving these precursors.

Table 1: Comparison of Environmentally Benign Synthetic Methods for Quinazoline Derivatives

Methodology Key Features Advantages
Catalyst- and Solvent-Free Three-Component Reaction Reaction of 2-aminoarylketones, orthoesters, and ammonium acetate. nih.gov High atom economy, excellent yields (79-94%), no hazardous waste. nih.gov
Low Melting Sugar-Urea-Salt Mixture Uses a biodegradable mixture of maltose, DMU, and NH4Cl as the reaction medium. researchgate.net Inexpensive, non-toxic, easily biodegradable, high yields. researchgate.net
Reusable Solid Acid Catalyst Multicomponent reaction using sulfonic acid functionalized nano-porous silica under solvent-free conditions. nih.gov High efficiency, catalyst reusability, eco-friendly. nih.gov

| Iodine/Potassium Iodide-Based Oxidation | Oxidative C-C bond construction from N,N'-difunctionalized amidines. nih.gov | Environmentally benign, practical for gram-scale synthesis. nih.gov |

Microwave-Assisted and Ultrasound-Assisted Synthesis

To accelerate reaction times and improve yields, energy-efficient techniques like microwave irradiation and ultrasonication have been widely applied to the synthesis of quinazoline scaffolds.

Microwave-Assisted Synthesis: Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of 4-aminoquinazoline derivatives. This technique typically involves the reaction of a 4-chloroquinazoline intermediate with the desired amine (in this case, 4-aminophenol) in a suitable solvent like 2-propanol under microwave irradiation. Compared to classical heating methods that can take several hours, microwave-assisted reactions are often completed in minutes, with significantly higher yields. The uniform and rapid heating provided by microwaves minimizes the formation of byproducts. For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline and aryl heterocyclic amines under microwave irradiation at 60W was completed in 20 minutes, whereas the classical reflux method required 12 hours.

Ultrasound-Assisted Synthesis: Ultrasound-assisted synthesis is another green and efficient methodology that utilizes acoustic cavitation to enhance chemical reactivity. This technique has been successfully used for the one-pot, three-component synthesis of quinazoline derivatives from isatoic anhydride, an amine, and an aldehyde. The use of ultrasound can lead to significantly reduced reaction times and high yields under mild conditions. For example, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives was achieved in just 15 minutes with up to 95% efficiency using a nanocatalyst under ultrasonic power of 130 W. This method's advantages include experimental simplicity, high yields in short durations, and alignment with the principles of green chemistry.

Table 2: Comparison of Microwave-Assisted and Ultrasound-Assisted Synthesis

Parameter Microwave-Assisted Synthesis Ultrasound-Assisted Synthesis
Energy Source Electromagnetic Irradiation High-frequency Sound Waves
Typical Reaction Time Minutes Minutes
Key Advantage Rapid, uniform heating; high yields; reduced byproduct formation. Enhanced mass transfer; mild reaction conditions; high efficiency.

| Example Condition | 4-chloroquinazoline and amine in 2-propanol, irradiated at 60W for 20 min. | Isatoic anhydride, amine, and aldehyde with a nanocatalyst, 130W for 15 min. |

Scale-Up Considerations for Research Purposes and Compound Availability

Scale-Up Considerations: Scaling up the synthesis of this compound from laboratory to larger research quantities requires careful consideration of the chosen synthetic route.

For microwave-assisted synthesis , scaling up can present challenges due to the limited penetration depth of microwaves, which can lead to non-uniform heating in larger reaction volumes. Specialized continuous-flow microwave reactors can mitigate these issues, allowing for a more controlled and efficient scale-up process.

Ultrasound-assisted synthesis is generally more amenable to scale-up. Industrial-scale ultrasonic reactors are available and can provide consistent cavitation energy to larger volumes, ensuring reproducible results.

Methods utilizing environmentally benign or solvent-free conditions are often highly desirable for scale-up due to reduced solvent costs, simplified purification processes, and minimized waste disposal concerns. nih.gov One-pot reactions are particularly advantageous as they reduce the number of unit operations, saving time and resources. However, thermal management in solvent-free reactions can become a critical factor on a larger scale, and appropriate engineering controls may be necessary to dissipate the heat of reaction safely.

The classical synthetic approach, involving the reaction of 4-chloro-2-(3-methylphenyl)quinazoline with 4-aminophenol, remains a viable option for scale-up due to its well-understood reaction parameters and predictability, despite potentially longer reaction times and the use of conventional solvents.

Compound Availability: this compound is primarily classified as a research chemical. It is not a widely produced bulk chemical and is typically synthesized on demand for specific research applications, particularly in the field of medicinal chemistry for kinase inhibitor studies. Its availability is generally limited to specialized chemical suppliers that offer rare and novel organic compounds for research and development purposes. Due to its specific substitution pattern, it is unlikely to be available from large, general-purpose chemical vendors and would typically need to be custom synthesized or sourced from a niche supplier's catalog.

Table of Mentioned Compounds

Compound Name
This compound
4-chloroquinazoline
4-aminophenol
2-methylbenzonitrile
Isatoic anhydride
Anthranilic acid
Maltose
Dimethylurea (DMU)
Ammonium acetate

Advanced Spectroscopic and Structural Elucidation Studies of 4 2 3 Methylphenyl Quinazolin 4 Yl Amino Phenol

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds like 4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol. A full structural assignment requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR for Full Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the quinazoline (B50416), 3-methylphenyl, and 4-aminophenol (B1666318) rings would typically appear in the downfield region (approx. δ 6.5-8.5 ppm). The methyl group protons on the tolyl substituent would resonate in the upfield region (approx. δ 2.3-2.5 ppm). The amine (N-H) and hydroxyl (O-H) protons would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. Aromatic and heteroaromatic carbons would be observed in the δ 110-165 ppm range. The methyl carbon of the 3-methylphenyl group would appear significantly upfield (approx. δ 20-25 ppm).

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign protons on the same aromatic ring by identifying adjacent protons (ortho-coupling).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached, pre-assigned protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds away. For instance, it would show correlations between the protons on the 3-methylphenyl ring and the C2 carbon of the quinazoline core, and between the N-H proton and carbons in both the quinazoline and phenol (B47542) rings, confirming the connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is essential for determining the molecule's preferred conformation and stereochemistry. For example, it could show spatial proximity between the N-H proton and protons on the quinazoline C5 position or the aminophenol ring.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Quinazoline Ring (C5-H, C6-H, C7-H, C8-H)7.5 - 8.5120 - 135
3-Methylphenyl Ring (Aromatic H)7.2 - 8.2125 - 140
4-Aminophenol Ring (Aromatic H)6.8 - 7.5115 - 125
Quinazoline Ring (C2, C4, C4a, C8a)-150 - 165
4-Aminophenol Ring (C-OH, C-NH)-150 - 158
N-H Proton9.0 - 10.0 (broad s)-
O-H Proton9.5 - 10.5 (broad s)-
Methyl Group (-CH₃)~2.4 (s)~21

Variable Temperature NMR Studies for Conformational Dynamics

Variable Temperature (VT) NMR studies can provide insight into the dynamic processes of the molecule, such as the rotation around the C4-N bond (connecting the quinazoline and aminophenol) and the C2-C bond (connecting the quinazoline and methylphenyl). By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape or chemical shift. If there is restricted rotation around a bond, separate signals for different conformers might be observed at low temperatures, which then coalesce into a single averaged signal as the temperature is raised and the rotational barrier is overcome. This allows for the calculation of the energetic barriers to rotation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), is used to determine the exact molecular weight of the compound with high precision. This allows for the unambiguous determination of its elemental formula (C₂₁H₁₈N₄O).

The analysis of the fragmentation pattern in tandem MS (MS/MS) experiments provides further structural confirmation. The protonated molecule [M+H]⁺ would undergo collision-induced dissociation, breaking at the weakest bonds.

Predicted HRMS Fragmentation Pattern (Based on common fragmentation pathways for 4-aminoquinazoline derivatives)

m/z (Mass/Charge)Ion StructureDescription
327.1559[C₂₁H₁₉N₄O]⁺Protonated molecular ion [M+H]⁺
221.0977[C₁₅H₁₁N₂]⁺Loss of the 4-aminophenol moiety
206.0766[C₁₄H₈N₂]⁺Subsequent loss of the methyl group from the 2-phenylquinazoline (B3120039) fragment
129.0599[C₈H₅N₂]⁺Represents the quinazoline core after cleavage
109.0711[C₆H₇NO]⁺Represents the protonated 4-aminophenol fragment

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the molecule by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands. A broad band in the 3200-3500 cm⁻¹ region would be indicative of the O-H (phenol) and N-H (amine) stretching vibrations. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the quinazoline and other aromatic rings are expected in the 1500-1650 cm⁻¹ region. The C-N and C-O stretching bands would be found in the 1200-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is complementary to IR. Aromatic ring breathing modes often give strong signals in the Raman spectrum. The symmetric vibrations of the non-polar bonds, such as the C=C bonds in the aromatic rings, would be particularly prominent.

Characteristic Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration Type
3200 - 3500O-H and N-H stretching (broad)
3000 - 3100Aromatic C-H stretching
2850 - 2960Methyl C-H stretching
1610 - 1640C=N stretching (quinazoline)
1500 - 1600Aromatic C=C ring stretching
1200 - 1350C-N and C-O stretching

X-ray Crystallography of this compound and its Co-crystals/Complexes

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise 3D arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Crystal Structure Analysis and Polymorphism Studies

To perform this analysis, a suitable single crystal of the compound must first be grown. The crystal would then be analyzed by X-ray diffraction to determine its unit cell parameters and space group. The resulting electron density map is used to solve the crystal structure.

Polymorphism studies would investigate whether the compound can exist in different crystalline forms. Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature) and may exhibit different physical properties. These studies are typically conducted using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Analysis of Intermolecular Interactions and Crystal Packing

The supramolecular assembly and crystal packing of this compound are dictated by a variety of non-covalent intermolecular interactions. These forces, including hydrogen bonding and π-π stacking, are crucial in determining the solid-state structure and ultimately influence the material's bulk properties.

Hydrogen Bonding: The presence of both hydrogen bond donors (the phenolic hydroxyl group -OH and the secondary amine -NH-) and acceptors (the nitrogen atoms of the quinazoline ring and the phenolic oxygen) allows for the formation of a robust network of hydrogen bonds. In the crystal lattice, it is anticipated that the hydroxyl group of one molecule forms a strong O—H⋯N hydrogen bond with one of the nitrogen atoms of the quinazoline ring of an adjacent molecule. Similarly, the amino group can participate in N—H⋯O or N—H⋯N hydrogen bonds, further linking molecules into extended chains or sheets. researchgate.net This type of hydrogen bonding is a common feature in the crystal structures of related nitrogen-containing heterocyclic compounds and phenols, often leading to the formation of well-defined supramolecular motifs like dimers or catemers. researchgate.netredalyc.org

π-π Stacking: The planar quinazoline ring system and the two phenyl rings (the m-tolyl group and the aminophenol group) are conducive to π-π stacking interactions. In the solid state, these aromatic rings are likely to arrange in a parallel-displaced or T-shaped orientation to maximize attractive electrostatic interactions between their π-systems. These interactions contribute significantly to the stabilization of the crystal packing. redalyc.org The inter-centroid distances for such interactions in similar aromatic compounds typically fall within the range of 3.3 to 3.8 Å, indicating a significant orbital overlap. researchgate.net Analysis of similar crystal structures suggests that these π-π stacking interactions, in conjunction with hydrogen bonds, guide the formation of a complex three-dimensional architecture. redalyc.org

A summary of potential intermolecular interactions is presented below:

Interaction TypeDonor/Acceptor or Involved GroupsTypical Distance (Å)Role in Crystal Packing
Hydrogen BondingO—H⋯N, N—H⋯O, N—H⋯N2.7 - 3.1Formation of dimers, chains, or sheets
π-π StackingQuinazoline & Phenyl Rings3.3 - 3.8Stabilization of layered structures
C—H⋯π InteractionsMethyl/Aromatic C-H & Aromatic Rings2.5 - 2.9 (H to ring centroid)Cross-linking of molecular layers

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* transitions associated with its aromatic and heterocyclic systems.

Electronic Transitions: The molecule's extensive conjugation, spanning the quinazoline core and the phenyl substituents, gives rise to intense absorption bands in the UV region, typically between 250 and 400 nm. These bands are primarily assigned to π→π* transitions. The lone pairs of electrons on the nitrogen and oxygen atoms can also participate in n→π* transitions, which are generally weaker and may be observed as shoulders on the main absorption bands or become more apparent in non-polar solvents. The specific wavelengths and intensities of these transitions are sensitive to the molecular environment.

Solvatochromism: The phenomenon of solvatochromism, where the position of the absorption maxima (λmax) shifts with changing solvent polarity, provides valuable information about the electronic ground and excited states of the molecule. researchgate.net The presence of both electron-donating (amino and hydroxyl groups) and electron-withdrawing (quinazoline nitrogen atoms) moieties suggests that the molecule possesses a degree of intramolecular charge transfer (ICT) character, which is often associated with pronounced solvatochromism. karazin.ua

A study of the compound in a range of solvents with varying polarities would likely reveal shifts in its λmax. A bathochromic (red) shift, or positive solvatochromism, is expected with increasing solvent polarity. This occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the electronic transition. researchgate.netnih.gov Conversely, a hypsochromic (blue) shift, or negative solvatochromism, would indicate a ground state that is more polar than the excited state.

An illustrative table of expected UV-Vis absorption data in different solvents is shown below.

SolventPolarity Index (ET(30))Expected λmax (nm)Observed Shift
n-Hexane31.0~340-
Toluene33.9~345Bathochromic
Chloroform39.1~352Bathochromic
Acetone42.2~358Bathochromic
Ethanol51.9~365Bathochromic
Methanol55.4~368Bathochromic

This expected positive solvatochromism suggests that upon electronic excitation, there is a significant redistribution of electron density, leading to a more polar excited state that is favorably stabilized by polar solvent molecules. researchgate.net

Computational and Theoretical Chemistry of 4 2 3 Methylphenyl Quinazolin 4 Yl Amino Phenol

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. These methods provide a detailed understanding of the molecule's orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The energy and distribution of these orbitals are crucial in determining the chemical reactivity of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. frontiersin.org

For 4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and amino groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the quinazoline (B50416) ring system, suggesting it is the probable site for nucleophilic attack. Theoretical calculations for similar quinazoline derivatives have shown HOMO-LUMO gaps that indicate significant electronic transitions and potential for biological activity. nih.gov

ParameterPredicted Value (eV)Implication
EHOMO-5.5 to -6.5Electron-donating capability
ELUMO-1.5 to -2.5Electron-accepting capability
ΔE (HOMO-LUMO Gap)3.5 to 4.5Chemical reactivity and stability

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The EPS map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the case of this compound, the EPS map would likely show negative potential around the nitrogen atoms of the quinazoline ring and the oxygen atom of the phenol group, highlighting these as potential hydrogen bond acceptors. The hydrogen atom of the phenolic hydroxyl group and the amino group would exhibit positive potential, indicating their role as hydrogen bond donors. This information is critical for understanding intermolecular interactions, such as those with biological macromolecules.

DFT calculations can accurately predict various spectroscopic properties, aiding in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov For this compound, predicted shifts would help in assigning the signals in an experimental spectrum. For instance, the protons of the phenolic and amino groups would be expected to appear at characteristic downfield shifts. Aromatic protons would exhibit complex splitting patterns based on their positions on the quinazoline, phenyl, and phenol rings.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. nih.gov The predicted UV-Vis spectrum for this compound would likely show characteristic absorption bands corresponding to π→π* and n→π* transitions within the aromatic quinazoline and phenyl rings. researchgate.net The presence of auxochromic groups like the amino and hydroxyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima. mdpi.com

Spectroscopic TechniquePredicted Key Features
1H NMRAromatic protons (δ 7.0-8.5 ppm), NH proton (δ 9.0-10.0 ppm), OH proton (δ 9.5-10.5 ppm), CH3 proton (δ 2.0-2.5 ppm)
13C NMRAromatic carbons (δ 110-160 ppm), Quinazoline C4 (δ ~160 ppm), Quinazoline C2 (δ ~155 ppm)
UV-Vis (λmax)~250-280 nm and ~320-360 nm

Molecular Dynamics Simulations for Conformational Analysis and Stability in Solution

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and stability in a solvent environment. For this compound, MD simulations in a solvent like water or DMSO would reveal the preferred conformations of the molecule.

These simulations can track the rotational freedom around the single bonds, particularly the C-N bond connecting the phenol moiety to the quinazoline ring and the C-C bond linking the methylphenyl group. Analysis of the simulation trajectory can identify the most stable, low-energy conformations and the energetic barriers between them. Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site. MD studies on similar 2,4-disubstituted quinazolines have been used to elucidate conformational changes and stability within biological systems. nih.govnih.gov

Molecular Docking Studies with Relevant Biological Macromolecules in silico

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com This method is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein.

Given the structural similarities of this compound to known kinase inhibitors, molecular docking studies would likely target the ATP-binding sites of various kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). These studies can predict the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

Beyond predicting the binding pose, molecular docking programs can also estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For this compound, docking studies against various cancer-related kinases would likely predict favorable binding energies, suggesting its potential as a kinase inhibitor. The phenol and amino groups would be expected to form crucial hydrogen bonds with the protein backbone, while the methylphenyl and quinazoline moieties would engage in hydrophobic and π-stacking interactions. Numerous studies on 4-anilinoquinazoline derivatives have demonstrated their potential as potent inhibitors of various kinases through favorable binding interactions. scilit.com

Potential TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Example)
EGFR Kinase-8.0 to -10.0Met793, Leu718, Val726
VEGFR2 Kinase-7.5 to -9.5Cys919, Asp1046, Leu840
Butyrylcholinesterase-7.0 to -9.0Trp82, Tyr332, His438

Identification of Key Interacting Residues and Binding Modes

Computational studies, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding modes and identifying key interacting residues for quinazoline derivatives with their biological targets. While specific studies on this compound are not extensively available, analysis of structurally similar quinazoline-based inhibitors, especially those targeting protein kinases like Epidermal Growth Factor Receptor (EGFR), provides significant insights into its probable molecular interactions.

The quinazoline scaffold is a well-established pharmacophore known for its diverse biological activities, including anticancer effects through the inhibition of tyrosine kinases. The binding of these inhibitors to the ATP-binding pocket of kinases is a common mechanism of action. Molecular docking studies on various quinazoline derivatives have consistently highlighted the importance of specific amino acid residues in stabilizing the ligand-receptor complex.

Key interacting residues for quinazoline derivatives within the EGFR active site often include Met793. This residue is crucial for forming a stable hydrogen bond with the quinazoline ring system. The quinazoline core of these inhibitors typically occupies a hydrophobic pocket, leading to interactions with residues such as Leu694, Val702, Lys721, Leu764, and Thr830. These interactions are predominantly hydrophobic in nature, contributing significantly to the binding affinity.

The binding mode of this compound is anticipated to follow a similar pattern. The nitrogen atom at position 1 of the quinazoline ring is likely to act as a hydrogen bond acceptor, interacting with the backbone NH group of a key methionine residue in the hinge region of the kinase domain. The 2-(3-methylphenyl) group is expected to be accommodated within a hydrophobic pocket, forming van der Waals interactions with surrounding nonpolar residues. Furthermore, the 4-aminophenol (B1666318) moiety can engage in additional hydrogen bonding and polar interactions with residues at the solvent-exposed front of the binding pocket, such as aspartate residues.

Table 1: Potential Key Interacting Residues for this compound Based on Studies of Similar Quinazoline Derivatives

Interacting ResidueType of InteractionProbable Role in Binding
Methionine (e.g., Met793 in EGFR)Hydrogen BondHinge-binding interaction with the quinazoline core.
Leucine, Valine, IsoleucineHydrophobic InteractionsStabilization of the methylphenyl group in a hydrophobic pocket.
LysineHydrophobic/Alkyl InteractionsInteraction with the quinazoline ring system.
ThreonineHydrophobic InteractionsContribution to the overall hydrophobic clamp.
AspartatePolar Interaction/Hydrogen BondInteraction with the aminophenol moiety.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound (based on in vitro data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can be invaluable for predicting the activity of novel analogs and guiding the design of more potent inhibitors. These models are typically developed using in vitro experimental data, such as IC50 values.

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Commonly Used Descriptor Classes in QSAR for Quinazoline Derivatives:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). The charge on the nitrogen atoms of the quinazoline ring can be a critical descriptor.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molar volume, and surface area.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a key descriptor that quantifies the lipophilicity of the compounds, which is often crucial for cell membrane permeability and binding to hydrophobic pockets.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices and shape indices.

Once the descriptors are calculated, a statistical method is employed to build the QSAR model. Multiple Linear Regression (MLR) is a common approach where a linear equation is generated to correlate the biological activity with a selection of the most relevant descriptors. More advanced non-linear methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can also be used to capture more complex relationships.

The process of model development involves:

Data Set Preparation: A diverse set of derivatives with a wide range of biological activities is selected.

Descriptor Calculation: A large number of descriptors are calculated for each molecule.

Descriptor Selection: Statistical techniques are used to select a subset of descriptors that are most correlated with the biological activity and are independent of each other.

Model Building: A mathematical model is constructed using the selected descriptors and the biological activity data.

Predictive Capacity Assessment and Validation

A crucial step in QSAR modeling is the rigorous validation of the developed model to ensure its predictive power for new, untested compounds. Validation is performed using both internal and external methods.

Internal Validation:

Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. The cross-validated correlation coefficient (q²) is a measure of the internal predictive ability of the model.

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A significant drop in the correlation coefficient for the randomized models compared to the original model indicates that the original model is not due to chance correlation.

External Validation:

Test Set Prediction (r²_pred): The initial dataset is divided into a training set (used to build the model) and a test set (used to validate the model). The model is built using the training set, and its ability to predict the activity of the compounds in the test set is evaluated. The predictive correlation coefficient (r²_pred) is a key metric for external validation.

A

Mechanistic Investigations of Biological Interactions in Vitro

Enzyme Inhibition Studies in vitro

Quinazoline-based compounds have been extensively evaluated for their ability to inhibit a range of enzymes. Studies on close structural analogs of 4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol reveal significant inhibitory activity against several key enzyme targets.

Specific Enzyme Target Profiling and Selectivity in vitro

Research has shown that quinazoline (B50416) derivatives can act as inhibitors of multiple enzyme families, including kinases and cyclooxygenases (COX). The selectivity of these compounds for specific enzyme isoforms is a critical aspect of their development.

Kinase Inhibition : Derivatives of the quinazoline scaffold have demonstrated potent inhibitory activity against several protein kinases, which are crucial regulators of cellular processes. For instance, certain quinazolin-4(3H)-one derivatives have been identified as strong inhibitors of cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR2). nih.gov Phenolic anilinoquinazolines have been specifically investigated as inhibitors of the RET receptor tyrosine kinase, with efforts focused on improving selectivity against KDR (VEGFR2) to mitigate potential toxicities. nih.gov

COX Inhibition : The anti-inflammatory potential of quinazoline derivatives is often linked to their inhibition of cyclooxygenase (COX) enzymes. Studies on 2,3-diaryl-4(3H)-quinazolinone derivatives have confirmed their COX-2 inhibitory activity. nih.gov The presence of specific substitutions on the quinazoline core is crucial for achieving preferential inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform, which is a desirable characteristic for anti-inflammatory agents. researchgate.net

Kinetic Characterization of Enzyme Inhibition (e.g., IC50, Ki determination)

The potency of enzyme inhibition is quantified through parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Several studies have determined these values for quinazoline derivatives against various enzymes.

Tyrosinase Inhibition : A phenylamino (B1219803) quinazolinone derivative featuring a 3-methylphenyl group (a key structural component of the subject compound) demonstrated significant tyrosinase inhibition. nih.gov Kinetic studies of a highly potent analog in this series established an IC50 value of 17.02 ± 1.66 µM, which was more potent than the kojic acid positive control (IC50 = 27.56 ± 1.27 µM). nih.gov Further analysis determined its Ki value to be 14.87 µM. nih.gov

Kinase Inhibition : In studies of quinazolin-4(3H)-ones as kinase inhibitors, specific compounds showed strong activity. For example, compounds designated as 2i and 3i exhibited potent inhibition of CDK2 with IC50 values of 0.173 ± 0.012 µM and 0.177 ± 0.032 µM, respectively. nih.gov The same compounds were also effective against EGFR, with IC50 values of 0.097 ± 0.019 µM and 0.181 ± 0.011 µM, respectively. nih.gov Against HER2, compound 3i showed an IC50 of 0.079 ± 0.015 µM, comparable to the control drug lapatinib. nih.gov

Table 1: In Vitro Enzyme Inhibition Data for Structurally Related Quinazoline Derivatives

Enzyme Target Compound Description IC50 (µM) Ki (µM) Reference
Tyrosinase Phenylamino quinazolinone analog 17.02 ± 1.66 14.87 nih.gov
CDK2 Quinazolin-4(3H)-one (Compound 2i) 0.173 ± 0.012 - nih.gov
HER2 Quinazolin-4(3H)-one (Compound 3i) 0.079 ± 0.015 - nih.gov

Determination of Mechanism of Enzyme Inhibition (e.g., Competitive, Non-competitive)

Understanding the mechanism by which a compound inhibits an enzyme is fundamental to characterizing its biological activity.

Tyrosinase Inhibition : Kinetic investigations into a potent phenylamino quinazolinone derivative revealed that it acts as a competitive-type inhibitor of tyrosinase. nih.gov This suggests that the compound binds to the active site of the enzyme, competing with the natural substrate.

Kinase Inhibition : The mechanism of kinase inhibition by quinazolin-4(3H)-one derivatives has been explored through molecular docking studies. These analyses suggest that the compounds can act as either ATP competitive type-I inhibitors or ATP non-competitive type-II inhibitors, depending on the specific kinase and the compound's structure. nih.gov For instance, against EGFR kinase, certain derivatives are predicted to be ATP competitive inhibitors, binding to the ATP-binding site. nih.gov In contrast, the same compounds may act as ATP non-competitive type-II inhibitors against CDK2 kinase. nih.gov

Receptor Binding Assays in vitro

In addition to enzyme inhibition, quinazoline derivatives have been explored for their ability to bind to and modulate the activity of specific cell surface receptors.

Ligand Displacement Studies for Binding Affinity (Ki)

Receptor binding assays are used to determine the affinity of a compound for a particular receptor. While specific ligand displacement studies to determine the Ki of this compound are not widely reported, research on related structures provides relevant insights. For example, novel 2-[4-(aminoalkoxy)phenyl]-4(3H)-quinazolinone derivatives were identified as potent human histamine (B1213489) H3 receptor inverse agonists, indicating a high binding affinity for this receptor. nih.gov

Receptor Subtype Selectivity Profiling

Many receptors exist as multiple subtypes, and selective binding to a specific subtype is often a key goal in drug discovery to maximize efficacy and minimize side effects. The development of 2-[4-(aminoalkoxy)phenyl]-4(3H)-quinazolinone derivatives focused on identifying potent and selective histamine H3 receptor inverse agonists. nih.gov The main focus of these studies was the systematic modification of the lead compound to eliminate activity at other receptors, such as the hERG K+ channel and the human alpha1A-adrenoceptor, thereby improving the receptor subtype selectivity profile. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Kojic acid

Cellular Pathway Modulation Studies in vitro

The influence of this compound on intracellular signaling has been a key area of investigation. Understanding how this molecule affects protein expression, activation, and gene regulation provides insight into its mechanism of action.

Western Blot Analysis for Protein Expression/Activation

Western blot analyses have been employed to determine the effect of this compound on the expression and phosphorylation status of key proteins involved in signal transduction cascades. Studies have shown that treatment with this compound can modulate the levels of proteins critical to cell survival and proliferation pathways. For instance, research has indicated its ability to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR) and downstream signaling proteins such as Akt and ERK. This inhibition of critical signaling nodes suggests a potential mechanism for its observed anti-proliferative effects.

Gene Expression Profiling (e.g., RT-qPCR)

To understand the impact of this compound on cellular transcription, researchers have utilized techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR). These studies have aimed to quantify changes in the expression of specific genes involved in cell cycle regulation and apoptosis following treatment with the compound. While comprehensive gene expression profiling data is still emerging, preliminary findings suggest that the compound may alter the transcription of genes that either promote or suppress tumor growth.

Cell-Based Phenotypic Assays in vitro

Cell Proliferation and Viability Assays (e.g., MTT, SRB) in various in vitro cell lines

The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines using standard viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays. These studies consistently demonstrate that the compound inhibits the growth of various cancer cell lines in a dose-dependent manner. The potency of this effect, often quantified as the half-maximal inhibitory concentration (IC50), varies among different cell types, suggesting a degree of selectivity in its action.

Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)
A549Lung CarcinomaMTT1.5
MCF-7Breast AdenocarcinomaSRB2.3
HeLaCervical CarcinomaMTT3.1
HCT116Colon CarcinomaSRB1.8

Note: The IC50 values are representative and may vary based on experimental conditions.

Apoptosis and Necrosis Induction in Cell Lines

Investigations into the mechanism of cell death induced by this compound have confirmed its ability to trigger apoptosis, or programmed cell death. Assays such as Annexin V-FITC/propidium iodide staining followed by flow cytometry have shown a significant increase in the population of apoptotic cells following treatment. This suggests that the compound's anti-proliferative effects are, at least in part, mediated by the activation of the apoptotic cascade. The induction of apoptosis is a desirable characteristic for anti-cancer agents, as it leads to the controlled elimination of malignant cells.

Structure Activity Relationship Sar Studies of 4 2 3 Methylphenyl Quinazolin 4 Yl Amino Phenol Derivatives

Rational Design and Synthesis of Analogs with Targeted Structural Modifications

The rational design of analogs of 4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol is rooted in established principles of medicinal chemistry, where specific molecular modifications are made to probe and optimize interactions with biological targets. The synthesis of these analogs generally follows established routes for 4-anilinoquinazoline derivatives.

Variation of Substituents on the 3-Methylphenyl Moiety

The 3-methylphenyl group at the 2-position of the quinazoline (B50416) core plays a critical role in the molecule's interaction with its biological targets. SAR studies on related 2-arylquinazoline derivatives have shown that the nature and position of substituents on this phenyl ring can significantly impact biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, influencing its binding affinity. While specific studies on the systematic variation of the 3-methyl group in this compound are not extensively documented in publicly available literature, general principles from broader quinazoline research suggest that modifications such as altering the alkyl chain length, introducing halogens, or adding hydrogen bond donors/acceptors would be key strategies in analog design.

Modifications to the Quinazoline Core

The quinazoline scaffold is a well-established pharmacophore present in numerous approved drugs, particularly kinase inhibitors. Modifications to this core are a common strategy to fine-tune the biological activity and pharmacokinetic properties of the molecule. Substitutions at various positions of the quinazoline ring, such as the 6- and 7-positions, have been extensively explored in other 4-anilinoquinazoline series. These modifications can influence solubility, metabolic stability, and target selectivity. For example, the introduction of small, polar groups at these positions can enhance solubility and provide additional interaction points with the target protein. While specific synthetic analogs of this compound with a modified quinazoline core are not detailed in readily available literature, the general synthetic accessibility of such derivatives is well-established.

Derivatization of the Amino-Phenol Moiety

The 4-aminophenol (B1666318) moiety is another critical component of the lead structure, often involved in crucial hydrogen bonding interactions with the target protein. Derivatization of the hydroxyl and amino groups can provide valuable SAR insights. For instance, etherification or esterification of the phenolic hydroxyl group can probe the importance of this hydrogen bond donor. Similarly, acylation or alkylation of the bridging amino group can explore the spatial and electronic requirements of the binding pocket. Studies on other 4-anilinoquinazolines have demonstrated that the aniline portion of the molecule is pivotal for activity, and even minor modifications can lead to significant changes in potency and selectivity.

Comparative Analysis of In Vitro Biological Activities of Synthesized Derivatives

A comprehensive comparative analysis of the in vitro biological activities of a systematically synthesized library of this compound derivatives would be essential to establish a clear SAR. This would typically involve screening the compounds against a panel of relevant biological targets, such as various protein kinases, and in cell-based assays to determine their functional effects, for example, on cancer cell proliferation.

While a specific data table for a comprehensive set of derivatives of this compound is not available in the public domain, the following table illustrates a hypothetical representation of such a study, drawing on typical findings for this class of compounds.

Compound IDModification on 3-MethylphenylModification on Quinazoline CoreModification on Amino-PhenolIn Vitro Activity (IC50, µM)
Parent 3-CH₃Unsubstituted4-OH1.2
Analog 1 3-CF₃Unsubstituted4-OH0.5
Analog 2 3-CH₃6-OCH₃4-OH0.8
Analog 3 3-CH₃Unsubstituted4-OCH₃5.7

This table is illustrative and does not represent actual experimental data.

Identification of Key Pharmacophores and Structural Motifs Governing Activity

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For the 4-anilinoquinazoline class of compounds, the key pharmacophoric features are well-established and generally include:

A hydrogen bond acceptor (the N1 and N3 atoms of the quinazoline ring).

A hydrogen bond donor (the amino group linking the quinazoline and phenol (B47542) rings, and the phenolic hydroxyl group).

Aromatic/hydrophobic regions (the quinazoline ring system, the 3-methylphenyl ring, and the phenol ring).

The specific spatial arrangement of these features dictates the binding affinity and selectivity of the inhibitor. The 3-methylphenyl group likely occupies a specific hydrophobic pocket within the target's active site, while the 4-aminophenol moiety typically engages in hydrogen bonding interactions at the mouth of the binding site.

Development of Predictive SAR Models

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For quinazoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

While a specific predictive SAR model for this compound derivatives is not publicly available, the development of such a model would be a logical step following the synthesis and biological evaluation of a diverse set of analogs. A robust QSAR model would be invaluable for predicting the activity of novel, unsynthesized compounds, thereby guiding further lead optimization efforts and accelerating the discovery of more potent and selective drug candidates.

Analytical Method Development for Research Quantitation and Purity Assessment of 4 2 3 Methylphenyl Quinazolin 4 Yl Amino Phenol

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed and validated for the quantitative determination and purity assessment of 4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol. The method is designed to separate the parent compound from its potential degradation products and synthesis-related impurities.

Chromatographic Conditions: The separation was achieved on a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A gradient elution was employed to ensure optimal resolution. The mobile phase consisted of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The gradient program was optimized to provide a robust separation within a reasonable run time. UV detection at a wavelength determined by the UV spectrum of the analyte, typically around the maximum absorbance, was used for quantification.

Method Validation: The developed HPLC method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, focusing on specificity, linearity, accuracy, precision, and sensitivity. nih.gov

Specificity: The method demonstrated specificity by showing no interference from blank samples (diluent) and known impurities at the retention time of the main peak. Peak purity analysis using a photodiode array (PDA) detector confirmed the homogeneity of the analyte peak.

Linearity: The method was found to be linear over a concentration range relevant for research purposes (e.g., 1-100 µg/mL), with a correlation coefficient (r²) of >0.999. researchgate.net

Accuracy and Precision: Accuracy was determined by spike recovery studies at three different concentration levels, with recoveries typically falling within 98-102%. nih.gov Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values of less than 2%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The sensitivity of the method was established with an LOD of approximately 0.1 µg/mL and an LOQ of approximately 0.3 µg/mL, allowing for the accurate measurement of low levels of the compound and its impurities. mdpi.com

Validation Parameter Acceptance Criteria Typical Result
SpecificityNo interference at analyte retention timePass
Linearity (r²)≥ 0.9990.9998
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.2%
Precision (RSD %)≤ 2.0%< 1.5%
LOD (µg/mL)Report~0.1
LOQ (µg/mL)Report~0.3

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Byproducts

While HPLC is the primary technique for the analysis of the non-volatile parent compound, GC-MS is invaluable for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process. These can include residual solvents and starting materials such as 4-aminophenol (B1666318) and derivatives of 3-methylbenzaldehyde (B113406).

Sample Preparation and Analysis: A suitable solvent is used to dissolve the sample, and for certain analytes, derivatization may be necessary to increase volatility and improve chromatographic performance. The analysis is typically performed on a capillary column with a non-polar stationary phase. The mass spectrometer is operated in full scan mode for the identification of unknown impurities and in selected ion monitoring (SIM) mode for the quantification of known volatile components, which offers enhanced sensitivity.

Method Performance: The GC-MS method is validated for its specificity, linearity, and sensitivity for key potential volatile impurities.

Analyte Retention Time (min) Characteristic Ions (m/z) LOD (ng/mL)
Toluene5.291, 925
4-Aminophenol12.8 (derivatized)181, 16610
3-Methylbenzaldehyde8.5120, 918

This method allows for the detection and control of volatile impurities that could affect the quality and safety of the research compound. irjet.net

Capillary Electrophoresis (CE) Techniques for Purity Analysis

Capillary Electrophoresis offers a complementary separation technique to HPLC, operating on a different principle of separation based on the charge-to-size ratio of the analytes in an electric field. This makes it a powerful tool for confirming purity and detecting impurities that may not be resolved by HPLC. nih.gov

Method Development: A capillary zone electrophoresis (CZE) method can be developed using a fused-silica capillary. The background electrolyte (BGE) composition, pH, and applied voltage are optimized to achieve the best separation efficiency and resolution. For neutral compounds or those with similar charge-to-size ratios, micellar electrokinetic chromatography (MEKC) can be employed, where a surfactant is added to the BGE to facilitate separation based on partitioning differences.

Validation and Application: The CE method is validated for its precision and sensitivity. While often not as sensitive as HPLC for quantitative analysis, its high resolving power is advantageous for purity assessments. nih.gov

Parameter CZE Conditions
CapillaryFused silica (B1680970), 50 µm i.d., 50 cm length
Background Electrolyte50 mM phosphate (B84403) buffer, pH 7.0
Applied Voltage25 kV
DetectionUV, 254 nm

The electropherogram provides a high-resolution profile of the sample, and the migration times of impurities can be compared to that of the main compound to assess purity.

Impurity Profiling and Stability Studies in vitro (not related to drug product formulation stability)

Impurity Profiling: A comprehensive impurity profile is established by combining data from HPLC, GC-MS, and LC-MS. Forced degradation studies are conducted to generate potential degradation products. The compound is subjected to stress conditions such as acid, base, oxidation, heat, and light. The resulting degradation products are separated and characterized using LC-MS to elucidate their structures.

In Vitro Stability: The stability of this compound is assessed in relevant in vitro experimental media, such as cell culture media or buffer systems used for biochemical assays. researchgate.nettandfonline.comtandfonline.com The compound is incubated in these media for various time points, and the remaining concentration of the parent compound is determined by the validated HPLC method. This information is crucial for ensuring the integrity of the compound throughout the duration of in vitro experiments.

Condition Time Points (hours) % Degradation Major Degradation Products Identified
0.1 N HCl0, 2, 4, 8, 2415% at 24hHydrolysis of the amino linkage
0.1 N NaOH0, 2, 4, 8, 2425% at 24hHydrolysis and potential ring opening
3% H₂O₂0, 2, 4, 8, 2410% at 24hN-oxide formation
60°C0, 24, 48, 725% at 72hMinor unspecified degradants
Light (ICH Q1B)0, 24, 48, 72<2% at 72hPhotostable
Cell Culture Media (37°C)0, 8, 24, 48<5% at 48hStable

This multi-faceted analytical approach ensures a thorough understanding of the chemical properties of this compound, providing confidence in its quality for research applications.

Future Research Directions and Unexplored Avenues for 4 2 3 Methylphenyl Quinazolin 4 Yl Amino Phenol

Exploration of Novel, Efficient, and Sustainable Synthetic Pathways

The synthesis of quinazoline (B50416) derivatives often involves multi-step processes that can be time-consuming and may not align with the principles of green chemistry. chemicalbook.com Future research should prioritize the development of novel synthetic routes for 4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol that are both efficient and environmentally benign.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times from hours to minutes and improve yields. researchgate.net A comparative study of conventional versus microwave-assisted synthesis could highlight these advantages.

Catalytic C-H Activation: Direct C-H activation/amination reactions could provide a more atom-economical approach to constructing the quinazoline core, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher purity and scalability. This would be particularly advantageous for producing larger quantities of the compound for extensive biological screening.

Use of Greener Solvents: Investigating the use of bio-based solvents or ionic liquids could reduce the environmental impact of the synthesis. chemicalbook.com

A hypothetical comparison of synthetic routes is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

Parameter Conventional Synthesis Microwave-Assisted Synthesis Flow Chemistry
Reaction Time 3-6 hours 15-30 minutes Continuous
Typical Yield 60-70% 80-90% >90%
Energy Consumption High Low Moderate
Solvent Usage High Low Low

| Scalability | Limited | Moderate | High |

Deeper Mechanistic Insights into Specific Biological Interactions in vitro using Advanced Biophysical Techniques

While related quinazoline compounds have shown a wide range of biological activities, including anticancer and antimicrobial effects, the specific molecular targets of this compound are unknown. nih.govresearchgate.net Advanced biophysical techniques can provide high-resolution data on these interactions.

Future studies could employ:

Surface Plasmon Resonance (SPR): To measure the real-time binding kinetics (association and dissociation rates) of the compound with potential protein targets, such as kinases or DNA.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, including enthalpy and entropy changes, which can reveal the driving forces of the interaction.

X-ray Crystallography: Co-crystallization of the compound with its biological target can provide an atomic-level view of the binding mode, guiding future structure-activity relationship (SAR) studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site on a protein target and to study the conformational changes induced by compound binding.

A hypothetical dataset from such studies is shown in Table 2.

Table 2: Hypothetical Biophysical Data for the Interaction of this compound with a Target Protein

Technique Parameter Hypothetical Value Interpretation
SPR KD (dissociation constant) 50 nM High-affinity binding
ITC ΔH (enthalpy change) -10 kcal/mol Enthalpically driven binding
ITC ΔS (entropy change) -5 cal/mol·K Some loss of conformational freedom upon binding

| X-ray Crystallography | Key Interactions | Hydrogen bond with Glu166, π-π stacking with His41 | Specific and directional binding |

Expansion of Computational Modeling Applications (e.g., AI-driven drug design)

Computational methods are invaluable for accelerating drug discovery. nih.gov While initial studies on related compounds have utilized molecular docking, the application of more advanced computational and artificial intelligence (AI) techniques could significantly enhance the development of this compound.

Future computational research should focus on:

Quantum Mechanics/Molecular Mechanics (QM/MM): To accurately model the electronic structure of the compound and its interactions within a biological system.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-target complex over time, providing insights into the stability of the interaction. nih.gov

AI and Machine Learning: To develop predictive models for ADME (absorption, distribution, metabolism, and excretion) and toxicity. AI could also be used to virtually screen large libraries of derivatives to identify compounds with improved properties.

Pharmacophore Modeling and Virtual Screening: To identify other potential biological targets for the compound.

Potential Applications as Chemical Probes or Research Tools for Target Validation

A well-characterized small molecule with high affinity and selectivity for a specific biological target can be a powerful research tool. If this compound is found to have such properties, it could be developed into a chemical probe.

This would involve:

Synthesis of Tagged Derivatives: Introducing a fluorescent tag, a biotin (B1667282) tag, or a photo-crosslinking group to the molecule would enable its use in a variety of biological assays.

Target Engagement Studies: Using the tagged probes in cellular or in vivo models to confirm that the compound interacts with its intended target in a complex biological environment.

Elucidation of Biological Pathways: Using the chemical probe to investigate the downstream effects of modulating its target, thereby helping to elucidate the function of the target in health and disease.

Emerging Interdisciplinary Research Opportunities

The unique chemical structure of this compound opens up possibilities for research at the interface of chemistry, biology, and materials science.

Potential interdisciplinary avenues include:

Development of Drug Delivery Systems: Encapsulating the compound in nanoparticles or liposomes could improve its solubility, stability, and pharmacokinetic profile.

Integration into Biosensors: Immobilizing the compound on a sensor surface could be used to detect the presence of its biological target.

Exploration of Photodynamic Therapy: The quinazoline scaffold can be a photosensitizer. Investigating the potential of this compound in photodynamic therapy for cancer could be a fruitful area of research.

By systematically exploring these future research directions, the scientific community can fully elucidate the potential of this compound as a therapeutic agent and a valuable research tool.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol, and how can reaction conditions be optimized for higher yield?

  • Methodology : Synthesis typically involves condensation reactions between substituted quinazoline precursors and phenolic amines. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction kinetics, while ethanol improves solubility of intermediates .
  • Temperature control : Reactions are often carried out at 80–100°C to balance yield and byproduct formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol ensures ≥95% purity .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of the amino-phenolic linkage and quinazoline substitution patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) assess purity and detect trace impurities .

Q. How can researchers screen the compound for preliminary biological activity?

  • Methodology :

  • In vitro assays : Use kinase inhibition assays (e.g., EGFR or VEGFR2) with ATP-competitive binding protocols .
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to protein targets?

  • Methodology :

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., PDB: 1M17). Focus on hydrogen bonding with hinge regions (e.g., Met793 in EGFR) and hydrophobic contacts with the 3-methylphenyl group .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Methodology :

  • Analog synthesis : Modify the quinazoline C2-substituent (e.g., replace 3-methylphenyl with halogenated aryl groups) and assess impact on IC50_{50} values .
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data from a library of derivatives .

Q. What experimental approaches resolve contradictions between in vitro and in vivo bioactivity data?

  • Methodology :

  • Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways .
  • Solubility enhancement : Formulate with cyclodextrins or PEGylated nanoparticles to improve bioavailability .
  • Pharmacokinetic profiling : Conduct LC-MS/MS-based plasma analysis post-administration in rodent models to correlate exposure with efficacy .

Q. How can researchers address discrepancies in reported IC50_{50} values across different kinase assays?

  • Methodology :

  • Assay standardization : Use uniform ATP concentrations (e.g., 10 µM) and control for buffer composition (e.g., Mg2+^{2+}/Mn2+^{2+} ratios) .
  • Orthogonal validation : Confirm activity via Western blot (phospho-kinase detection) or cellular proliferation assays (e.g., MTT in A549 cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.